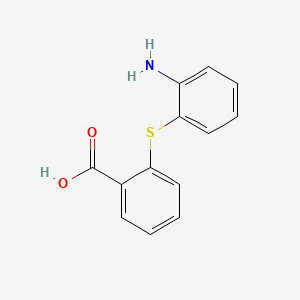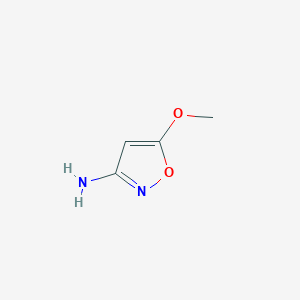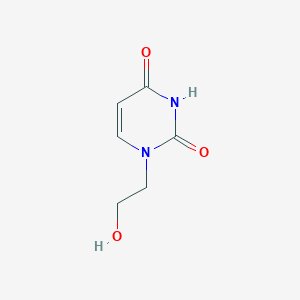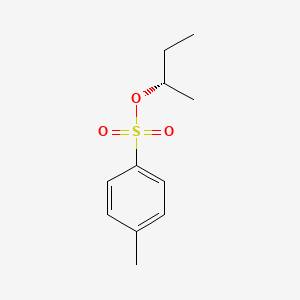
1-甲基-2-苯基肼盐酸盐
描述
Molecular Structure Analysis
The molecular structure of 1-Methyl-2-phenylhydrazine hydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Chemical Reactions Analysis
Phenylhydrazine, a related compound, is used in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the formation of a hydrazone intermediate, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .科学研究应用
Chemical Research
“1-Methyl-2-phenylhydrazine hydrochloride” is a chemical compound with the linear formula C7H11ClN2 . It is used in chemical research due to its unique properties. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Pharmaceutical Applications
Some derivatives of “1-Methyl-2-phenylhydrazine hydrochloride” have been widely used due to their anticancer activity . This suggests that the compound could be used in the development of new anticancer drugs.
Antioxidant Applications
Derivatives of “1-Methyl-2-phenylhydrazine hydrochloride” have also been used for their antioxidant activity . This implies that the compound could be used in the development of antioxidant supplements or treatments.
Herbicidal Applications
The compound’s derivatives have shown herbicidal activity , suggesting potential use in the development of new herbicides.
Insecticidal Applications
The compound’s derivatives have demonstrated insecticidal activity , indicating potential use in the development of new insecticides.
Anticonvulsant Applications
The compound’s derivatives have been used due to their anticonvulsant activity , suggesting potential use in the treatment of conditions like epilepsy.
Anti-inflammatory Applications
The compound’s derivatives have shown anti-inflammatory activity , indicating potential use in the development of new anti-inflammatory drugs.
Antiviral Applications
The compound’s derivatives have demonstrated antiviral activity , suggesting potential use in the development of new antiviral drugs.
安全和危害
作用机制
Target of Action
The primary target of 1-Methyl-2-phenylhydrazine hydrochloride is the carbonyl group in aldehydes and ketones . This compound acts as a nucleophile, a particle that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
1-Methyl-2-phenylhydrazine hydrochloride interacts with its targets through a process known as nucleophilic addition . Specifically, it reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The biochemical pathway affected by 1-Methyl-2-phenylhydrazine hydrochloride involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method of reducing organic compounds . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Pharmacokinetics
The compound’s molecular weight of 158632 may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1-Methyl-2-phenylhydrazine hydrochloride’s action involve the transformation of carbonyl-containing compounds into corresponding alkanes . This transformation results from the formation of a hydrazone intermediate, which subsequently loses nitrogen gas and gains a proton .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-2-phenylhydrazine hydrochloride. For instance, the compound’s reactivity may be affected by the pH of the environment, as the formation of the hydrazone anion involves deprotonation . Additionally, the compound’s stability and efficacy may be influenced by temperature, as indicated by its boiling point of 54-55 °C at 0.3 mmHg .
属性
IUPAC Name |
1-methyl-2-phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDPTUISCWOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436613 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-phenylhydrazine hydrochloride | |
CAS RN |
92304-54-6 | |
| Record name | 2-Methyl phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)











